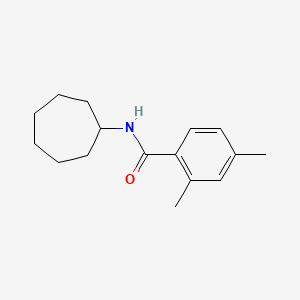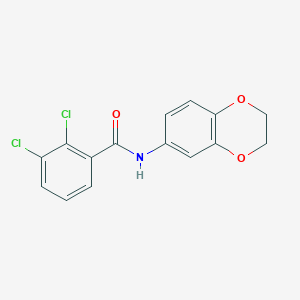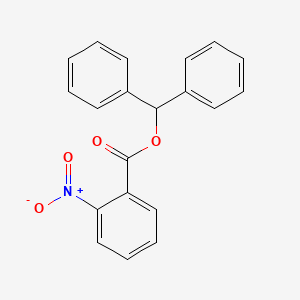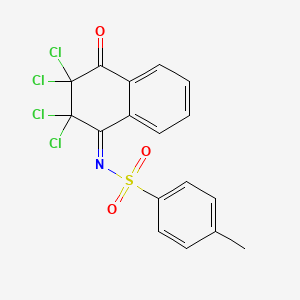![molecular formula C13H14FN3O2S B5875375 N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, induces apoptosis, and inhibits cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it exhibits antitumor activity in xenograft mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is its potential as a novel anticancer and anti-inflammatory agent. Additionally, it exhibits good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its limited stability under certain conditions, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide. One area of research is the development of more potent analogs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which will be essential for its development as a drug candidate.
Synthesemethoden
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide involves the reaction of 2-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base, followed by the addition of 2-methylpropanoyl chloride. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has shown promising results in various scientific research applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
Another area of research is the potential use of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-8(2)12(18)15-13-17-16-11(20-13)7-19-10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNKMSLHRTLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)